

Application Note: High-Sensitivity Detection of Fluoxastrobin-d4 by LC-MS/MS

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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B1146874

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Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of **Fluoxastrobin-d4**, a deuterated internal standard for the fungicide Fluoxastrobin, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for accurate quantification in complex matrices such as environmental samples and agricultural products. This document outlines the necessary instrumentation, reagents, sample preparation, and optimized mass spectrometry parameters.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] Monitoring its presence and concentration in various samples is essential for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as **Fluoxastrobin-d4**, is a well-established technique to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3] This note details a robust LC-MS/MS method for the analysis of **Fluoxastrobin-d4**.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of Fluoxastrobin and its internal standard from complex matrices.^{[4][5]}

Reagents:

- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic Acid, 99%
- Magnesium Sulfate (anhydrous)
- Sodium Chloride
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- **Fluoxastrobin-d4** standard solution (concentration to be determined based on expected analyte levels)

Procedure:

- Homogenize 10 g of the sample (e.g., fruit puree, soil) with 10 mL of water.
- Add the appropriate amount of **Fluoxastrobin-d4** internal standard solution.
- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

- Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial.

Liquid Chromatography (LC)

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

Mass Spectrometry (MS)

Instrumentation:

- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	450 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	1000 L/hr

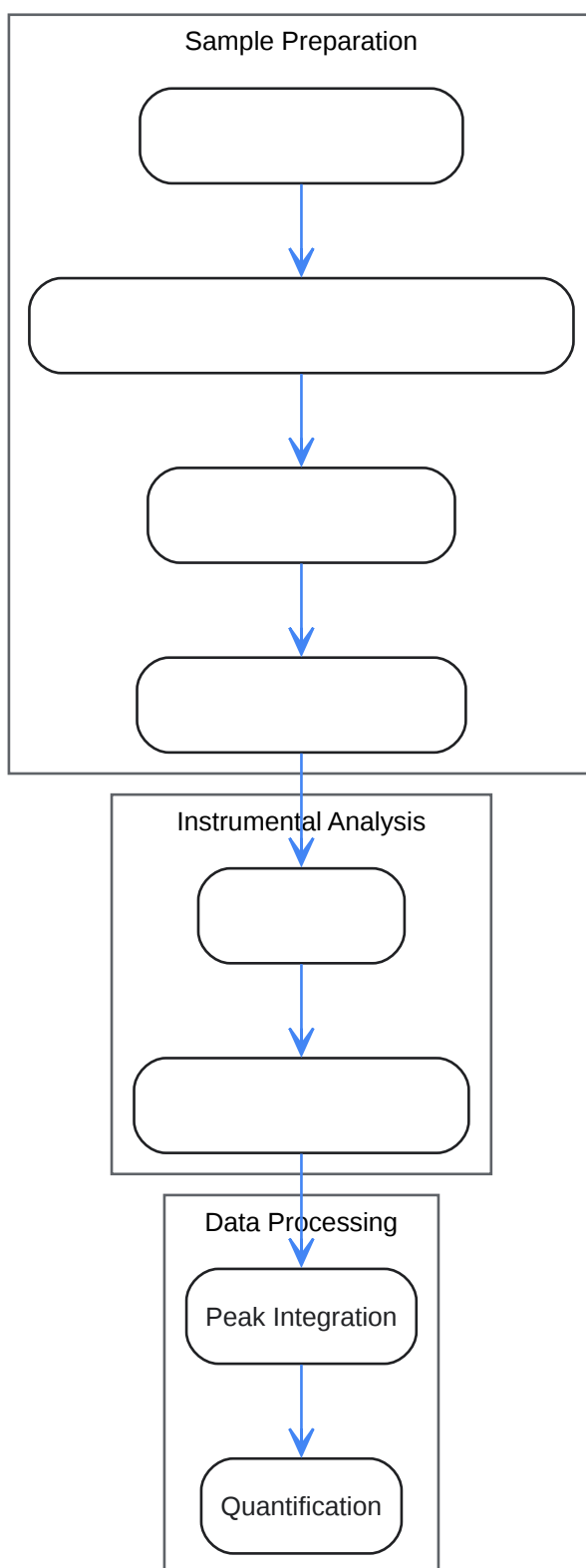
Quantitative Data

The following table summarizes the optimized MRM parameters for the detection of Fluoxastrobin and **Fluoxastrobin-d4**. The parameters for **Fluoxastrobin-d4** are inferred based on the expected mass shift from the deuteration.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Fluoxastrobin	459.1	427.1	16	188.1	44
Fluoxastrobin -d4	463.1	431.1	16	192.1	44

Note: Collision energies may require optimization based on the specific instrument used.

Experimental Workflow

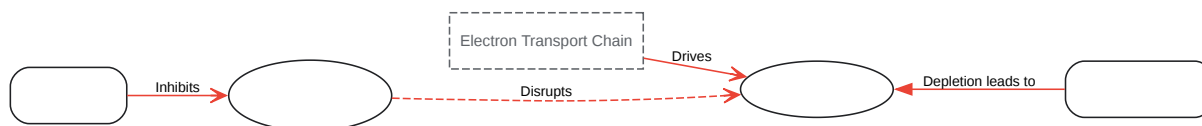


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Caption: Workflow for **Fluoxastrobin-d4** analysis.

Signaling Pathway

Fluoxastrobin acts by inhibiting the mitochondrial cytochrome-bc1 complex, also known as Complex III, in the electron transport chain of fungi.[1] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.



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Caption: Mechanism of action of Fluoxastrobin.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Fluoxastrobin-d4**. The use of a deuterated internal standard ensures high accuracy in complex matrices. The provided parameters can serve as a starting point for method development and can be further optimized to meet specific laboratory requirements.

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